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Compound of Interest

Compound Name:
Tris-hydroxymethyl-methyl-

ammonium

Cat. No.: B8782720 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at a

Workhorse Buffer

Tris-hydroxymethyl-methyl-ammonium, commonly known as Tris, is a ubiquitous buffering

agent in biological research, prized for its pKa of approximately 8.1 at 25°C, which is well-

suited for a vast array of biochemical and molecular biology applications. Its cost-effectiveness

and versatility have cemented its place in laboratories worldwide. However, the choice of a

buffer should not be arbitrary. This guide provides a comprehensive comparison of Tris with

other common biological buffers, supported by experimental data, to aid researchers in making

informed decisions for their specific experimental needs.

General Properties and Comparison with
Alternatives
Tris is a primary amine with a buffering range of pH 7.0 to 9.2. It is a fundamental component in

many widely used buffer systems, including TAE and TBE for nucleic acid electrophoresis, and

Tris-Glycine for protein electrophoresis.[1][2] While Tris is a robust and economical option, its

performance should be weighed against alternatives like HEPES, phosphate, and MOPS

buffers, especially in sensitive applications.

One of the most significant considerations when using Tris is its temperature-dependent pH.

The pH of a Tris buffer decreases by approximately 0.03 units for every 1°C increase in
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temperature.[3] This property necessitates careful pH adjustment at the intended experimental

temperature. In contrast, HEPES exhibits a much smaller change in pKa with temperature,

offering greater pH stability across a range of temperatures.[4]

Furthermore, the concentration of a Tris buffer can also affect its pH; a 10-fold dilution can

result in a pH change of more than 0.1.[3] HEPES, a zwitterionic "Good's" buffer, generally

shows better buffering stability independent of concentration.[3]

Below is a summary of the key properties of Tris compared to other common biological buffers.

Property Tris HEPES
Phosphate
(PBS)

MOPS

pKa (at 25°C) ~8.1[1][2] ~7.5[4] pKa2 = 7.2 ~7.2

Buffering Range 7.0 - 9.2[1][2] 6.8 - 8.2[1] 6.2 - 8.2 6.5 - 7.9

Temperature

Sensitivity

(ΔpKa/°C)

~ -0.03[3] ~ -0.014[4] Minimal ~ -0.015

Interaction with

Metal Ions

Can chelate

metal ions[5]

Generally non-

chelating

Can precipitate

divalent cations

Minimal

interaction

UV Absorbance

(at 280 nm)
Low Low Low Low

Cost Low High Low Moderate

Performance in Key Biological Applications
The choice of buffer can significantly impact experimental outcomes. Here, we compare the

performance of Tris in several common biological research areas.

Enzyme Kinetics
The buffer system can influence enzyme activity and the determined kinetic parameters. While

Tris is widely used, its interaction with metal ions can be problematic for metalloenzymes.[5]
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A comparative study on the Mn²⁺-dependent dioxygenase, BLC23O, demonstrated that the

choice of buffer significantly impacts its kinetic parameters. While the enzyme exhibited the

highest turnover number (kcat) in Tris-HCl, its overall catalytic efficiency (kcat/Km) was highest

in HEPES buffer.[5][6] This suggests that while Tris may facilitate a faster reaction at saturating

substrate concentrations for this particular enzyme, HEPES allows for more efficient catalysis

at lower substrate concentrations.[5][6]

In contrast, a study on the non-metalloenzyme trypsin showed that its kinetic parameters were

comparable across Tris-HCl, HEPES, and sodium phosphate buffers, indicating that the buffer's

impact is enzyme-dependent.[5][6]

Enzyme Buffer Km kcat (s⁻¹)
kcat/Km
(μM⁻¹s⁻¹)

Ro1,2-CTD

(Fe³⁺-

dependent)

HEPES 1.80 μM 0.64 0.36[5][6]

Tris-HCl 6.93 μM 1.14 0.17[5][6]

Na-phosphate 3.64 μM 1.01 0.28[5][6]

Trypsin (non-

metalloenzyme)
HEPES 3.14 mM 1.51 0.48[5][6]

Tris-HCl 3.07 mM 1.47 0.48[5][6]

Na-Phosphate 2.91 mM 1.53 0.52[5][6]

Protein Stability
Buffer components can influence protein stability by affecting the protein's surface charge and

hydration. The impact of Tris on protein stability appears to be protein-specific.

For instance, a study on the thermal stability of Beta-Lactoglobulin (BLG) using differential

scanning fluorimetry (DSF) found little significant difference in the melting temperature (Tm)

between Tris-HCl and HEPES buffers. However, the addition of high concentrations of NaCl

(750 mM to 1 M) in both buffer systems led to a significant increase in the stability of BLG.[7]
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This suggests that for this particular protein, ionic strength plays a more critical role in

stabilization than the buffer type itself.[7]

Conversely, another study on the RecA protein showed that it was more stable in phosphate

and MES buffers compared to HEPES and Tris. This highlights the importance of empirical

testing of different buffer systems to optimize protein stability for specific proteins.

Protein Crystallization
Successful protein crystallization is highly dependent on the solution conditions, with the buffer

being a critical component. While Tris is a common component of crystallization screens, its

suitability can vary.

In a notable case study, the protein AF2059 from Archaeoglobus fulgidus consistently

precipitated in a 10 mM Tris pH 7.8 buffer during concentration.[8] By analyzing the results of

192 independent crystallization trials, a more suitable buffer, 100 mM CHES pH 9.25, was

identified.[8] Switching to this new buffer allowed the protein to be concentrated to a higher

level without precipitation and significantly increased the number of crystallization hits from 0 to

24, ultimately leading to the determination of its high-resolution structure.[8]

This example underscores that exploring a range of buffers beyond the standard choices like

Tris can be crucial for overcoming challenges in protein crystallization.

Cell Culture
Tris can be used as a buffering agent in cell culture media, although it is not as common as

bicarbonate-based systems or HEPES. While generally considered non-toxic at typical working

concentrations (10-50 mM), high concentrations of Tris buffer (>100 mM) can be cytotoxic,

leading to changes in cell morphology and a decrease in proliferation rates.[9]

In some applications, Tris-HCl buffer has been successfully used to maintain the pH of cell

culture media, particularly in combination with a secondary bicarbonate buffer system.[10] It

has also been employed in trypsinization media without apparent negative effects on cell

attachment or growth.[10] However, for sensitive cell lines or long-term cultures, HEPES is

often preferred due to its superior pH stability and lower potential for cytotoxicity.

Nucleic Acid Applications
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Tris-based buffers are the standard for many nucleic acid applications. Tris-EDTA (TE) buffer is

widely used for the storage of DNA and RNA, as Tris provides a stable pH environment and

EDTA chelates divalent cations that are cofactors for nucleases.[11] Studies have also shown

that Tris can protect the DNA backbone from breakage upon irradiation with ultraviolet light in

aqueous solutions.[12]

However, for RNA folding studies, Tris-borate has been reported to be a poor counterion,

potentially due to unfavorable interactions between the bulky Tris-borate ion and the RNA

molecule.[13] In such cases, buffers like HEPES/KCl may provide a more suitable environment

for studying RNA structure.[13]

Experimental Protocols
Detailed and reproducible experimental protocols are paramount in scientific research. Below

are standard protocols for the preparation of common Tris-based buffers.

Preparation of 1 M Tris-HCl Stock Solution (pH 8.0)
Materials:

Tris base (Tris(hydroxymethyl)aminomethane)

Concentrated Hydrochloric Acid (HCl)

Distilled or deionized water

pH meter

Magnetic stirrer and stir bar

Graduated cylinder and beaker

Procedure:

Weigh out 121.1 g of Tris base and dissolve it in approximately 800 mL of distilled water in a

beaker.
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Place the beaker on a magnetic stirrer and add a stir bar. Allow the Tris base to dissolve

completely.

Calibrate the pH meter.

Slowly add concentrated HCl to the solution while monitoring the pH. Continue adding HCl

until the pH reaches 8.0.

Transfer the solution to a 1 L graduated cylinder and add distilled water to a final volume of 1

L.

Sterilize the solution by autoclaving if required for your application. Store at room

temperature.

Preparation of Tris-Glycine-SDS Running Buffer (10X)
for SDS-PAGE
Materials:

Tris base

Glycine

Sodium Dodecyl Sulfate (SDS)

Distilled or deionized water

Procedure:

To prepare 1 L of 10X Tris-Glycine-SDS running buffer, dissolve the following in 800 mL of

distilled water:

30.3 g of Tris base

144 g of Glycine

10 g of SDS
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Stir until all components are fully dissolved.

Adjust the final volume to 1 L with distilled water. The pH of the 10X solution should be

approximately 8.3 and should not be adjusted with acid or base.

For a 1X working solution, dilute the 10X stock solution 1:10 with distilled water.

Visualizing Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are

provided.
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Caption: Comparison of key properties of common biological buffers.
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Caption: General workflow for Tris buffer preparation and application.
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Conclusion
Tris remains a valuable and widely used buffer in biological research due to its appropriate pKa

for many applications and its low cost. However, researchers must be cognizant of its

limitations, particularly its temperature-sensitive pH and potential to interact with metal ions. For

experiments requiring high pH stability across temperature fluctuations or involving

metalloenzymes, alternatives like HEPES may be more suitable, despite the higher cost.

Ultimately, the optimal buffer choice is context-dependent, and for sensitive applications,

empirical testing of different buffer systems is strongly recommended to ensure data accuracy

and reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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